molecular formula C14H12F3N5O2 B2819991 5-METHYL-7-[4-(TRIFLUOROMETHOXY)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 697230-55-0

5-METHYL-7-[4-(TRIFLUOROMETHOXY)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B2819991
CAS No.: 697230-55-0
M. Wt: 339.278
InChI Key: GPKUJSZRWQVKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-METHYL-7-[4-(TRIFLUOROMETHOXY)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is an organic compound belonging to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups

Mechanism of Action

Target of Action

It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activities.

Mode of Action

The exact mode of action of this compound is currently unknown. Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways are affected. These could potentially include pathways related to the functions of the enzymes and receptors that the compound binds to.

Result of Action

Given the broad biological activities associated with triazole compounds , it is likely that the compound has multiple effects at the molecular and cellular level.

Preparation Methods

The synthesis of 5-METHYL-7-[4-(TRIFLUOROMETHOXY)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves several steps. One common method includes the reaction of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine with 4-(trifluoromethoxy)benzoyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar compounds include other triazolo[1,5-a]pyrimidine derivatives, such as 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine . These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities.

Properties

IUPAC Name

5-methyl-7-[4-(trifluoromethoxy)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5O2/c1-7-10(12(18)23)11(22-13(21-7)19-6-20-22)8-2-4-9(5-3-8)24-14(15,16)17/h2-6,11H,1H3,(H2,18,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKUJSZRWQVKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.